![molecular formula C14H14O3 B2398483 1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 19815-03-3](/img/structure/B2398483.png)
1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
1-Hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound with the formula C₁₄H₁₄O₃ . It is an irritant .
Molecular Structure Analysis
The molecular structure of 1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is characterized by a benzo[c]chromen-6-one core, which is a type of organic compound consisting of a benzene ring fused to a chromen-6-one .Physical And Chemical Properties Analysis
1-Hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a melting point of 242-243 °C . Its molecular formula is C₁₄H₁₄O₃ .Scientific Research Applications
Iron Sensing
Interestingly, natural urolithins (hydroxyl-substituted benzo[c]chromen-6-one derivatives) derived from this compound act as selective Iron (III) sensors in fluorescence assays . This property could have applications in analytical chemistry and diagnostics.
Phosphodiesterase Inhibition
Some derivatives of this compound exhibit phosphodiesterase (PDE) inhibition activity. PDEs play a role in cellular signaling and are therapeutic targets for various diseases. Researchers evaluate their impact on conditions like depression, memory disorders, and cardiovascular diseases .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with iron (iii) ions .
Mode of Action
It has been suggested that similar compounds act as on-off selective fluorescent sensors for iron (iii) under in vitro and ex vivo conditions .
Result of Action
Similar compounds have been shown to act as selective sensors for iron (iii), suggesting potential applications in fluorescence assays .
Action Environment
It is known that the compound’s physical properties, such as density and boiling point, can be influenced by environmental conditions .
properties
IUPAC Name |
1-hydroxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-8-6-11(15)13-9-4-2-3-5-10(9)14(16)17-12(13)7-8/h6-7,15H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIMSUNJCRGFPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(CCCC3)C(=O)OC2=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one |
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